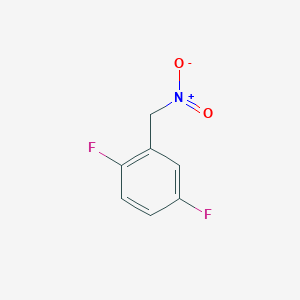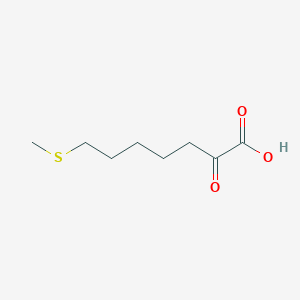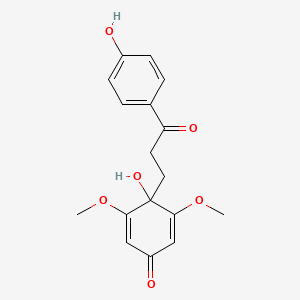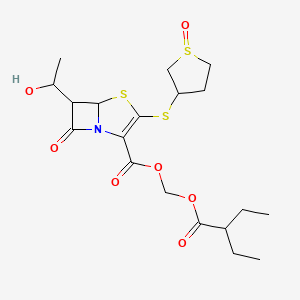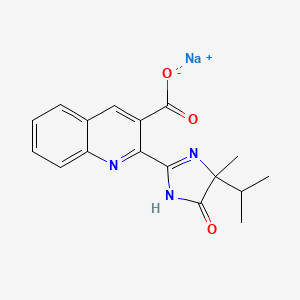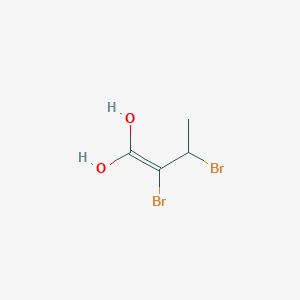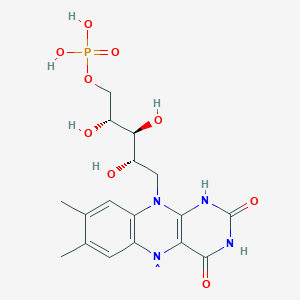
Flavin mononucleotide semiquinone radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMNH(.) is a flavin mononucleotide. It is a conjugate acid of a FMNH(.)(2-).
Scientific Research Applications
Kinetics and Thermodynamics
- Kinetics of Autoxidation : The kinetics and thermodynamics of the autoxidation of reduced flavin mononucleotide (FMN) were studied, revealing the rate constant of autoxidation of the free flavin mononucleotide semiquinone radical (Lind & Merényi, 1990).
Composition and Properties
- Compound Composition : Research on the equilibrium mixtures of FMN and reduced FMN showed the major component as a species absorbing at 900 millimicrons, indicating the presence of another radical species, a complex between the semiquinone and FMNH2 (Gibson, Massey, & Atherton, 1962).
Electronic Structure
- 13C Hyperfine Coupling Constants : The electronic structure of flavin semiquinone radicals was investigated using photo-CIDNP spectroscopy, providing insights into the spin density distribution in free flavin radicals (Pompe et al., 2022).
Photogalvanic Effect
- Hydrogen Production : A photogalvanic cell utilizing FMN-EDTA system produced hydrogen, with the semiquinone radical proposed as the key species exhibiting photogalvanic effect (Yamase, 1981).
Redox Reactions
- Redox Potentials : A study recalculated the redox potentials for flavin mononucleotide, providing values at different pH levels and discussing the semiquinone formation constant (Mayhew, 1999).
Radical Detection and Imaging
- Transient Radicals Imaging : Transient optical absorption detection imaging was used to study short-lived radicals generated in the photoexcitation of FAD in aqueous solution, demonstrating the potential for probing biological magnetoreception (Beardmore, Antill, & Woodward, 2015).
properties
Product Name |
Flavin mononucleotide semiquinone radical |
|---|---|
Molecular Formula |
C17H22N4O9P |
Molecular Weight |
457.4 g/mol |
InChI |
InChI=1S/C17H22N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H2,27,28,29)(H2,19,20,25,26)/t11-,12+,14-/m0/s1 |
InChI Key |
QRMADBXCFSIJKL-SCRDCRAPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)
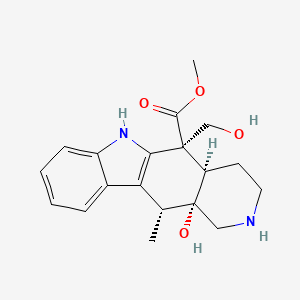
![3alpha-[[[(3abeta,6abeta)-Hexahydro-3alpha-fluoro-5alpha-hydroxy-4beta-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-2H-cyclopenta[b]furan]-2-ylidene]methyl]cyclobutane-1beta-carboxylic acid sodium salt](/img/structure/B1262775.png)
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
